molecular formula C17H17N3O6S B15148986 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 74717-21-8

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B15148986
CAS No.: 74717-21-8
M. Wt: 391.4 g/mol
InChI Key: WNUQZLLEIBNFQP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl core linked to a 4-nitrophenylcarbamothioyl moiety via an amide bond. The carbamothioyl group (-NH-CS-N-) introduces sulfur-based reactivity and conformational flexibility, distinguishing it from conventional benzamide derivatives.

Properties

CAS No.

74717-21-8

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)

InChI Key

WNUQZLLEIBNFQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitrophenyl isothiocyanate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 3,4,5-trimethoxy-N-[(4-aminophenyl)carbamothioyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Aromatic Moieties

a) N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)
  • Structure : Replaces the 4-nitrophenylcarbamothioyl group with a 4-bromophenylamide.
  • Crystallography : The dihedral angle between the benzamide and bromophenyl rings is 67.51° , with intermolecular N–H···O hydrogen bonds forming chains along the [101] axis .
  • Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .
  • Biological Relevance: Demonstrates moderate P-gp inhibitory activity (IC₅₀ ~20 µM), highlighting the importance of electron-withdrawing substituents (e.g., Br vs. NO₂) on potency .
b) 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide
  • Structure : Features a 3-nitrophenyl group instead of 4-nitrophenyl.
  • Pharmacological Impact : Positional isomerism of the nitro group reduces P-gp inhibition efficacy (IC₅₀ >30 µM), underscoring the critical role of substituent orientation .
c) 3,4,5-Trimethoxy-N-(4-morpholinophenyl)benzamide
  • Structure : Incorporates a morpholine-substituted phenyl group.
  • Applications : Exhibits improved solubility due to the morpholine moiety, making it a candidate for drug delivery systems .

Carbamothioyl Derivatives

a) N-((2-Acetylphenyl)carbamothioyl)benzamide
  • Structure : Shares the carbamothioyl group but lacks methoxy substitutions on the benzamide.
  • Crystallography : Stabilized by intramolecular N–H···O and C–H···S hydrogen bonds, with bond lengths of 1.36 Å (C=S) and 1.23 Å (C=O) .
  • Theoretical Studies : Density Functional Theory (DFT) calculations reveal a narrow HOMO-LUMO gap (4.2 eV ), suggesting high reactivity .
b) 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • Structure : Features a pyridinylcarbamothioyl group.
  • Crystal Packing: Adopts a monoclinic structure with intramolecular hydrogen bonds (N–H···S: 2.89 Å) and intermolecular C–H···O interactions .

Hybrid and Complex Derivatives

a) VUF15485
  • Structure : Combines 3,4,5-trimethoxybenzamide with a fluorophenylallyl-pyrrolidinyl group.
  • Pharmacology : Acts as a high-affinity agonist for G-protein-coupled receptors (GPCRs), with radiolabeled ([³H]VUF15485) variants used in receptor mapping .
b) PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)
  • Structure : Fused benzopyrrolo-oxazine core linked to the trimethoxybenzamide.
  • Activity : Dual antagonist for GPER and estrogen receptors (ER), highlighting scaffold versatility in targeting nuclear receptors .

Comparative Data Tables

Table 1: Structural and Pharmacological Parameters of Selected Analogs

Compound Name Substituents IC₅₀ (P-gp Inhibition) Dihedral Angle (°) Key Interactions
3,4,5-Trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide 4-NO₂, carbamothioyl 1.4 µM N/A* S···H-N (intramolecular)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Br, amide 20 µM 67.51 N–H···O (intermolecular)
3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide 3-NO₂, amide >30 µM N/A N/A
N-((2-Acetylphenyl)carbamothioyl)benzamide 2-Acetyl, carbamothioyl N/A N/A C–H···S, N–H···O

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Br) at the para position enhance P-gp inhibition, while meta-substitution diminishes activity .
  • Carbamothioyl vs. Amide : The carbamothioyl group improves membrane permeability and target engagement due to sulfur’s polarizability and hydrogen-bonding capacity .
  • Crystallographic Insights : Dihedral angles >60° between aromatic rings correlate with reduced planarity and altered binding kinetics .

Biological Activity

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide (CAS Number: 115150-37-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is depicted as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 398.43 g/mol

The structure includes a benzamide core with methoxy groups and a nitrophenyl substituent, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-nitrophenyl isothiocyanate. This process can be optimized through various methods to enhance yield and purity.

Anticancer Properties

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The inhibition of DHFR can lead to reduced cell proliferation in cancerous tissues .

Case Study : A study involving benzamide riboside demonstrated its ability to downregulate DHFR levels in resistant cancer cell lines, indicating a potential therapeutic pathway for treating resistant cancers .

Antimicrobial Activity

Compounds similar to 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide have also been evaluated for antimicrobial properties. The presence of the nitrophenyl group is often associated with enhanced activity against various bacterial strains.

Research Findings : A series of studies have shown that nitroaromatic compounds can exhibit broad-spectrum antimicrobial effects. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Benzamide RibosideAnticancerInhibition of DHFR
4-Nitrophenyl DerivativeAntimicrobialDisruption of cell wall synthesis
3-Acetoxy-2-methyl-N-(phenyl)benzamideAnticancerInhibition of DNA synthesis

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